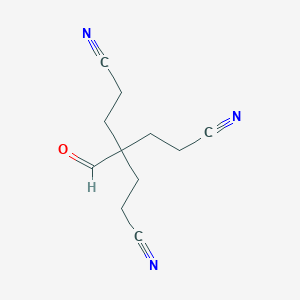
4-(2-Cyanoethyl)-4-formylheptanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyanoethyl)-4-formylheptanedinitrile is an organic compound with a complex structure that includes both nitrile and formyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)-4-formylheptanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 2-hydroxy-acetonitrile under reflux conditions to yield the desired compound . The reaction is carried out at elevated temperatures (140-145°C) and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as flash column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Cyanoethyl)-4-formylheptanedinitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Cyanoethyl)-4-formylheptanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-Cyanoethyl)-4-formylheptanedinitrile involves its reactivity with various biological and chemical targets. The nitrile groups can interact with nucleophiles, while the formyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in synthetic chemistry and drug design .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Cyanoethyl)-4-nitroheptanedinitrile: Similar structure but with a nitro group instead of a formyl group.
4-(2-Cyanoethyl)-4-nitropimelonitrile: Contains a nitro group and is used in similar applications.
Uniqueness
4-(2-Cyanoethyl)-4-formylheptanedinitrile is unique due to the presence of both nitrile and formyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-(2-cyanoethyl)-4-formylheptanedinitrile |
InChI |
InChI=1S/C11H13N3O/c12-7-1-4-11(10-15,5-2-8-13)6-3-9-14/h10H,1-6H2 |
Clave InChI |
RXSREDSJLRURFJ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CCC#N)(CCC#N)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


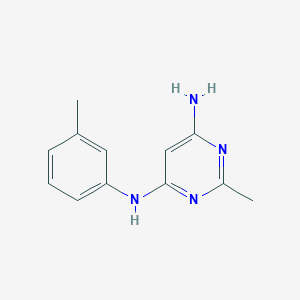

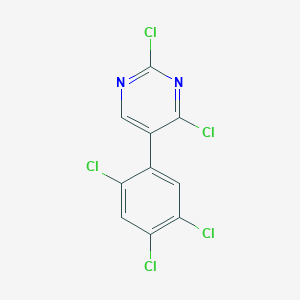
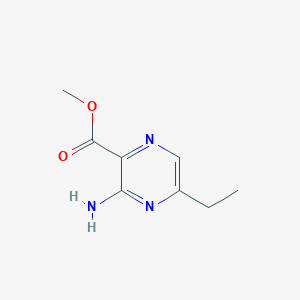
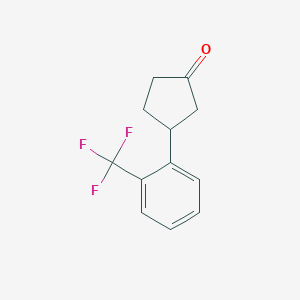


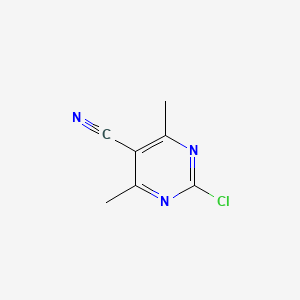
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)

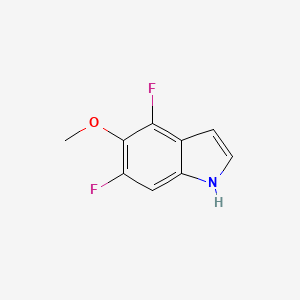
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)

![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
